(Bis(dimethylamino)methylene)dimethylthiourea
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Overview
Description
(Bis(dimethylamino)methylene)dimethylthiourea is an organic compound with the molecular formula C8H18N4S It is known for its unique structure, which includes two dimethylamino groups and a methylene bridge connected to a dimethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(dimethylamino)methylene)dimethylthiourea typically involves the reaction of dimethylamine with formaldehyde and thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (CH}_3\text{)}_2\text{NH} + \text{CH}_2\text{O} + \text{CS(NH}_2\text{)}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Bis(dimethylamino)methylene)dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(Bis(dimethylamino)methylene)dimethylthiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Bis(dimethylamino)methylene)dimethylthiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile reagent in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: Similar in structure but lacks the thiourea moiety.
Dimethylthiourea: Contains the thiourea group but lacks the dimethylamino and methylene bridge.
Tetramethylthiourea: Similar to dimethylthiourea but with additional methyl groups.
Uniqueness
(Bis(dimethylamino)methylene)dimethylthiourea is unique due to its combination of dimethylamino groups, methylene bridge, and thiourea moiety. This unique structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
34619-07-3 |
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Molecular Formula |
C8H18N4S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-[bis(dimethylamino)methylidene]-1,1-dimethylthiourea |
InChI |
InChI=1S/C8H18N4S/c1-10(2)7(11(3)4)9-8(13)12(5)6/h1-6H3 |
InChI Key |
GGNRRWRAKZQSKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=S)N(C)C)N(C)C |
Origin of Product |
United States |
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